molecular formula C26H52N2O B1622535 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol CAS No. 39957-00-1

2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol

Cat. No.: B1622535
CAS No.: 39957-00-1
M. Wt: 408.7 g/mol
InChI Key: JYFKEXZEVKCZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound belonging to the imidazoline family. Imidazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by a long henicosyl chain attached to the imidazoline ring, along with a hydroxyethyl group. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a long-chain fatty acid with diethylenetriamine to form an intermediate, which is then cyclized to produce the imidazoline ring. The hydroxyethyl group can be introduced through subsequent reactions involving ethylene oxide or similar reagents. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazoline ring can be reduced to form imidazolidines.

    Substitution: The long henicosyl chain can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol has several scientific research applications:

    Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

    Medicine: Imidazolines are explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the formulation of corrosion inhibitors, lubricants, and detergents.

Mechanism of Action

The mechanism of action of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with molecular targets such as cell membranes and enzymes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the imidazoline ring can interact with specific enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol can be compared with other imidazoline derivatives, such as:

    1-(1-Hydroxyethyl)-2-octadecyl-2-imidazoline: Similar structure but with a shorter alkyl chain.

    1-(1-Hydroxyethyl)-2-tetradecyl-2-imidazoline: Even shorter alkyl chain, leading to different physicochemical properties.

    1-(1-Hydroxyethyl)-2-hexadecyl-2-imidazoline: Intermediate chain length, used in similar applications but with varying efficiency. The uniqueness of this compound lies in its long henicosyl chain, which imparts distinct properties such as enhanced hydrophobicity and surface activity.

Properties

CAS No.

39957-00-1

Molecular Formula

C26H52N2O

Molecular Weight

408.7 g/mol

IUPAC Name

1-(2-henicosyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C26H52N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27-23-24-28(26)25(2)29/h25,29H,3-24H2,1-2H3

InChI Key

JYFKEXZEVKCZDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC1=NCCN1C(C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=NCCN1C(C)O

Origin of Product

United States

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